2-(4-Bromothiophen-3-yl)propanoic acid
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Overview
Description
2-(4-Bromothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while Heck coupling requires palladium catalysts and alkenes.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Coupling: Formation of biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-(4-Bromothiophen-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring contribute to its reactivity and binding affinity with biological molecules. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromothiophen-2-yl)propanoic acid
- 2-(4-Bromomethylphenyl)propanoic acid
- 3-(2-Bromothiophen-3-yl)propanoic acid
Uniqueness
2-(4-Bromothiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H7BrO2S |
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Molecular Weight |
235.10 g/mol |
IUPAC Name |
2-(4-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-11-3-6(5)8/h2-4H,1H3,(H,9,10) |
InChI Key |
YJVMKXJTRUGJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1Br)C(=O)O |
Origin of Product |
United States |
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